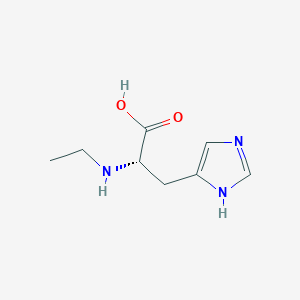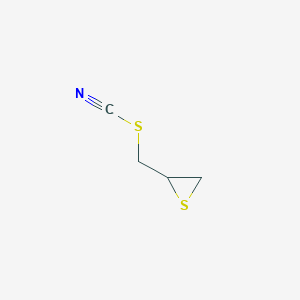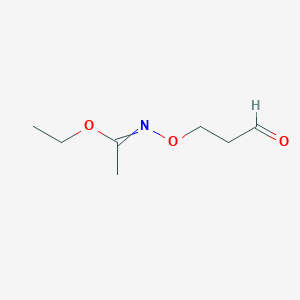![molecular formula C14H19NO3 B14601265 4-[4-(Morpholin-4-yl)phenyl]butanoic acid CAS No. 59826-58-3](/img/structure/B14601265.png)
4-[4-(Morpholin-4-yl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Morpholin-4-yl)phenyl]butanoic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-yl)phenyl]butanoic acid typically involves the reaction of 4-bromobutyric acid with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Morpholin-4-yl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[4-(Morpholin-4-yl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(Morpholin-4-yl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenoxy)butanoic acid
- 4-(4-Bromophenoxy)butanoic acid
- 4-(4-Ethylphenoxy)butanoic acid
Uniqueness
4-[4-(Morpholin-4-yl)phenyl]butanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
59826-58-3 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-(4-morpholin-4-ylphenyl)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)3-1-2-12-4-6-13(7-5-12)15-8-10-18-11-9-15/h4-7H,1-3,8-11H2,(H,16,17) |
Clé InChI |
DWJLCKWBDUXGAH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)




![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)




![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
